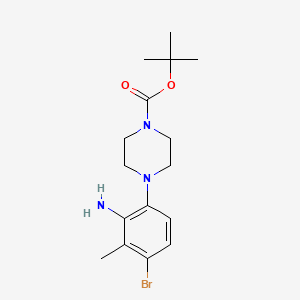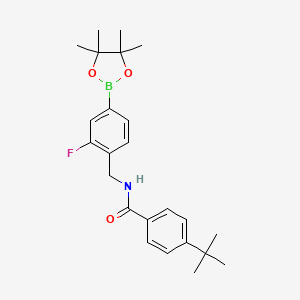
4-Amino-4-deoxy-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-deoxy-D-glucopyranose is a derivative of glucose, where the hydroxyl group at the fourth carbon is replaced by an amino group. This compound is a pivotal entity in various biochemical and industrial applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-deoxy-D-glucopyranose typically involves the selective amination of glucose derivatives. One common method is the reduction of 4-nitro-4-deoxy-D-glucopyranose using hydrogen in the presence of a palladium catalyst. Another approach involves the use of azide intermediates, where 4-azido-4-deoxy-D-glucopyranose is reduced to the amino compound using hydrogenation techniques .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. The starting material, 4-nitro-4-deoxy-D-glucopyranose, is synthesized from glucose through nitration and subsequent reduction steps. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-4-deoxy-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typical.
Substitution: Halogenating agents or acylating agents are often employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of N-substituted glucopyranose derivatives.
Applications De Recherche Scientifique
4-Amino-4-deoxy-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases.
Medicine: Investigated for its potential in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses
Mécanisme D'action
The mechanism of action of 4-Amino-4-deoxy-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites of enzymes. This binding can inhibit or modulate enzyme activity, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
2-Amino-2-deoxy-D-glucopyranose (Glucosamine): Similar structure but with the amino group at the second carbon.
N-Acetyl-D-glucosamine: An acetylated derivative of glucosamine.
Chitosan: A polymer composed of β-(1→4)-linked 2-amino-2-deoxy-D-glucopyranose units.
Uniqueness: 4-Amino-4-deoxy-D-glucopyranose is unique due to the position of the amino group at the fourth carbon, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C6H13NO5 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
5-amino-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1,7H2 |
Clé InChI |
BXZVZSSSRTUQJP-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)

![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)










![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
